molecular formula C10H10O B083121 2-(4-Ethenylphenyl)oxirane CAS No. 10431-61-5

2-(4-Ethenylphenyl)oxirane

Cat. No. B083121
CAS RN: 10431-61-5
M. Wt: 146.19 g/mol
InChI Key: DENMIBABNWPFEG-UHFFFAOYSA-N
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Patent
US04756989

Procedure details

Into a 1-liter reactor provided with a stirrer, and a thermometer, were added 25 g of p-divinylbenzene, 40 g of sodium hydrogencarbonate, and 400 ml of toluene. To the mixture, while being kept at 5° C. and stirred, was added dropwise a solution of 100 g (40% by weight) of m-chloroperbenzoic acid in toluene. The resulting mixture was stirred at 5° C. for 10 hours. After completion of the reaction, the reaction mixture was washed with aqueous sodium hydrogencarbonate solution, and dried over anhydrous magnesium sulfate. The mixture was filtered from the drying agent, then stripped of the toluene under reduced pressure, and purified by distillation to yield 65 g of 4-vinylstyrene oxide (1 Torr., 74° C.). In a similar manner, 3-vinylstyrene oxide was obtained from m-divinylbenzene.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH2:10])=[CH:5][CH:4]=1)=[CH2:2].C(=O)([O-])[OH:12].[Na+].ClC1C=CC=C(C(OO)=O)C=1>C1(C)C=CC=CC=1>[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[O:12][CH2:10]2)=[CH:5][CH:4]=1)=[CH2:2] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(=C)C1=CC=C(C=C1)C=C
Name
Quantity
40 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1-liter reactor provided with a stirrer
CUSTOM
Type
CUSTOM
Details
while being kept at 5° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 5° C. for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the reaction mixture was washed with aqueous sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered from the drying agent
DISTILLATION
Type
DISTILLATION
Details
purified by distillation

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=C(C2CO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
YIELD: CALCULATEDPERCENTYIELD 231.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.